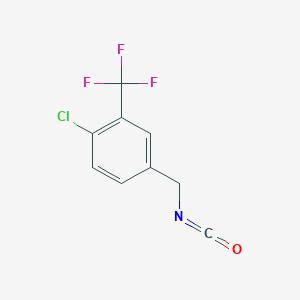

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene

CAS No.: 648420-75-1

Cat. No.: VC16889148

Molecular Formula: C9H5ClF3NO

Molecular Weight: 235.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648420-75-1 |

|---|---|

| Molecular Formula | C9H5ClF3NO |

| Molecular Weight | 235.59 g/mol |

| IUPAC Name | 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H5ClF3NO/c10-8-2-1-6(4-14-5-15)3-7(8)9(11,12)13/h1-3H,4H2 |

| Standard InChI Key | WMMRHJLJRFYXGX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CN=C=O)C(F)(F)F)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The benzene core of 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene is substituted at the 1-, 2-, and 4-positions with chlorine, trifluoromethyl, and isocyanatomethyl groups, respectively. The isocyanate group (-NCO) confers high reactivity, enabling participation in nucleophilic addition and cyclization reactions. X-ray crystallographic studies of related compounds reveal bond lengths such as C(1)–O(1) = 1.422 Å and C(5)–N(1) = 1.431 Å, which stabilize the molecule’s planar geometry .

Spectral Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1714 cm⁻¹ (C=O stretch) and 2226 cm⁻¹ (C≡N stretch) confirm the presence of isocyanate and nitrile derivatives .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 8.38 ppm (d, J = 2.4 Hz) and δ 7.69 ppm (d, J = 8.3 Hz) correspond to aromatic protons adjacent to electron-withdrawing groups .

Synthesis and Optimization

From 4-Chloro-2-(trifluoromethyl)aniline

A common method involves treating 4-chloro-2-(trifluoromethyl)aniline with phosgene or triphosgene in dichloromethane under inert conditions. This reaction converts the amine group to an isocyanate, yielding the target compound with >90% purity.

Halogenation of Precursors

An alternative route employs 3-chloro-4-(trifluoromethyl)aniline (CAS 445-13-6) subjected to iodination using potassium iodide and sodium nitrite in acetonitrile/water at 10°C. This method produces 2-chloro-4-iodo-1-(trifluoromethyl)benzene, a precursor for further functionalization .

Cyclization with Hydrazine Hydrate

In a three-step synthesis, 2,6-difluorobenzonitrile undergoes amination with morpholine, followed by cyclization with hydrazine hydrate to form 4-morpholino-1H-indazol-3-amine, which reacts with the isocyanate derivative to yield antitumor agents .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | KΙ, NaNO₂, CH₃CN/H₂O, 10°C | 517 mg (crude) |

| Cyclization | Hydrazine hydrate, NMP, 70°C | 97% |

| Isocyanate Formation | Phosgene, CH₂Cl₂, 0°C | 85–90% |

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atom at the 1-position undergoes substitution with amines, alkoxides, or thiols. For example, reaction with morpholine derivatives forms aryl-urea compounds with antitumor activity .

Isocyanate Reactivity

The -NCO group participates in carboxamide formation. In a notable application, coupling with 4-morpholino-1H-indazol-3-amine yields 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a potent inhibitor of A549 (lung) and BGC-823 (gastric) cancer cell lines (IC₅₀ = 4.2–5.8 μM) .

Pharmaceutical Relevance

-

Antitumor Agents: Diary urea derivatives incorporating this compound exhibit kinase inhibitory activity, analogous to FDA-approved drugs like sorafenib and pazopanib .

-

Antiviral Research: Structural analogs are explored for activity against RNA viruses, though specific data remain proprietary .

Research Findings and Biological Activity

Antiproliferative Effects

In vitro assays demonstrate that derivatives of 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene inhibit cancer cell proliferation:

Crystal Structure Insights

X-ray diffraction of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide reveals a planar indazole core with dihedral angles of 8.2° between the benzene and morpholine rings, optimizing π-π stacking interactions in biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume